2-Nitro-N-phenylbenzenesulfonamide
Overview
Description
2-Nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-N-phenylbenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in ethyl acetate under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-Amino-N-phenylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-phenylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the phenyl group attached to the nitrogen atom.
N-Phenylbenzenesulfonamide: Lacks the nitro group.
2-Amino-N-phenylbenzenesulfonamide: Formed by the reduction of the nitro group in 2-Nitro-N-phenylbenzenesulfonamide.
Uniqueness: this compound is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-nitro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVALKIJBKOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281898 | |
Record name | 2-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-97-7 | |
Record name | 5454-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the nitro group in 2-nitro-N-phenylbenzenesulfonamide?
A1: The nitro group in this compound plays a crucial role in the molecule's conformation and intermolecular interactions. [] Research reveals that the N—H bond in the –SO2—NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring. [] This conformation facilitates the formation of an intramolecular hydrogen bond between the amide hydrogen atom and a nitro group oxygen atom. This interaction contributes to the overall stability of the molecule and influences its packing arrangement in the crystalline state. []
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a versatile starting material in the synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives. [] It participates in a novel, tin chloride (SnCl2) promoted tandem reaction sequence involving reduction, ammonolysis, condensation, and deamination. [] This efficient method highlights the compound's utility in constructing complex heterocyclic systems, which are frequently encountered in medicinal chemistry and drug discovery.
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